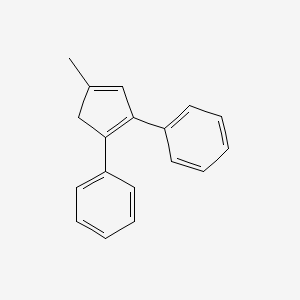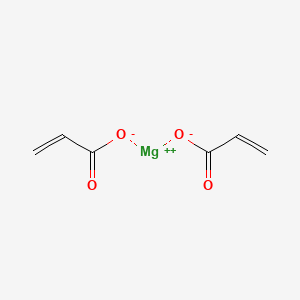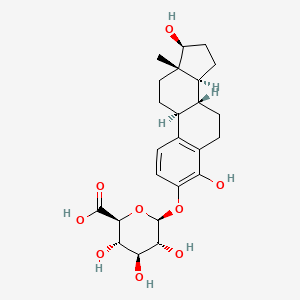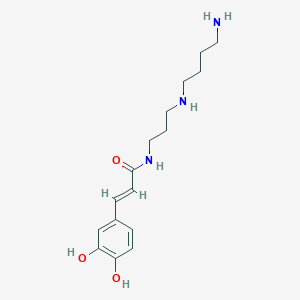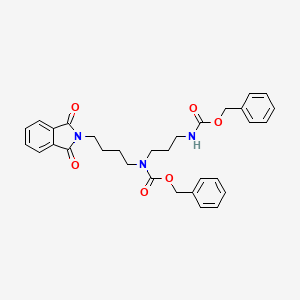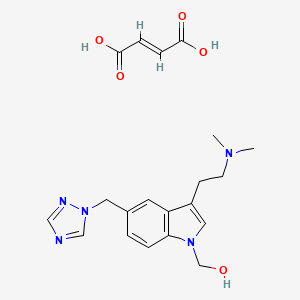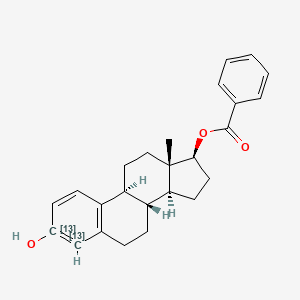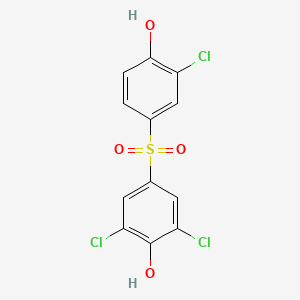
Trichloro Bisphenol S
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trichloro Bisphenol S is a chemical compound with the molecular formula C12H7Cl3O4S. It is a derivative of Bisphenol S, where three chlorine atoms are substituted on the phenol rings. This compound is known for its high resistance to heat, light, and oxidation, making it useful in various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trichloro Bisphenol S can be synthesized through the chlorination of Bisphenol S. The process involves the reaction of Bisphenol S with chlorine gas in the presence of a catalyst, typically ferric chloride (FeCl3). The reaction is carried out under controlled conditions to ensure the selective substitution of chlorine atoms on the phenol rings .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination reactors where Bisphenol S is continuously fed and reacted with chlorine gas. The reaction mixture is then purified through distillation and crystallization to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
Trichloro Bisphenol S undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various chlorinated phenolic compounds.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, forming less chlorinated derivatives.
Substitution: Nucleophilic aromatic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various chlorinated phenolic compounds, dechlorinated derivatives, and substituted phenolic compounds .
Aplicaciones Científicas De Investigación
Trichloro Bisphenol S has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Trichloro Bisphenol S involves its interaction with various molecular targets. It can bind to and inhibit enzymes involved in fatty acid synthesis, similar to other bisphenols. This inhibition disrupts cellular processes and can lead to antimicrobial effects . Additionally, its chlorinated structure allows it to interact with and disrupt endocrine pathways, leading to potential endocrine-disrupting effects .
Comparación Con Compuestos Similares
Similar Compounds
Bisphenol A (BPA): A widely used bisphenol with known endocrine-disrupting effects.
Bisphenol S (BPS): The parent compound of Trichloro Bisphenol S, used as a substitute for BPA.
Bisphenol F (BPF): Another bisphenol with similar applications and potential health effects.
Uniqueness
This compound is unique due to its high resistance to heat, light, and oxidation, making it more stable than other bisphenols. Its chlorinated structure also provides distinct chemical properties, allowing it to be used in specialized industrial applications .
Propiedades
Fórmula molecular |
C12H7Cl3O4S |
|---|---|
Peso molecular |
353.6 g/mol |
Nombre IUPAC |
2,6-dichloro-4-(3-chloro-4-hydroxyphenyl)sulfonylphenol |
InChI |
InChI=1S/C12H7Cl3O4S/c13-8-3-6(1-2-11(8)16)20(18,19)7-4-9(14)12(17)10(15)5-7/h1-5,16-17H |
Clave InChI |
ILJCMQVJEFEHKS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C(=C2)Cl)O)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6Alpha,11Beta,16Beta)-17,21-[(1-Ethoxypropylidene)bis(oxy)]-6,9-difluoro-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione](/img/structure/B13407808.png)
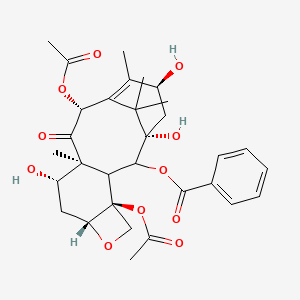
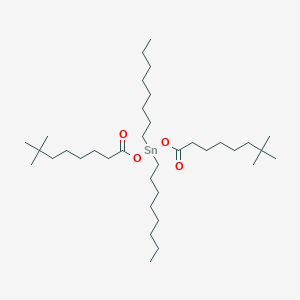
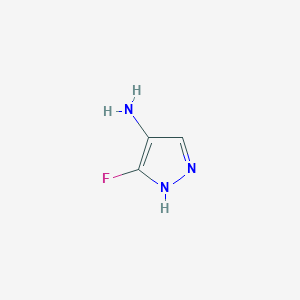
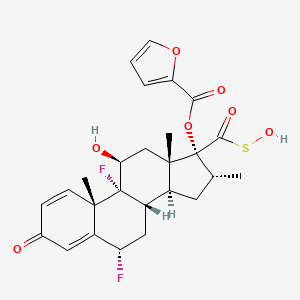
![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3-[(5S)-5-[(sulfamoylamino)methyl]pyrrolidin-1-ium-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13407830.png)
